JY-XHe-053 is derived from a series of compounds synthesized to explore their pharmacological properties at GABA_A receptors. It was developed as part of research aimed at creating ligands that could differentiate between receptor subtypes, potentially leading to drugs with fewer side effects than existing therapies .
The synthesis of JY-XHe-053 involves several key steps, typically executed under controlled laboratory conditions to ensure purity and efficacy. The compound is synthesized using a multi-step organic reaction process, which includes:
The precise parameters for temperature, time, and concentrations are crucial for optimizing yield and purity but are often proprietary to the research groups involved .
The molecular structure of JY-XHe-053 can be described as follows:
Crystallographic studies using techniques like X-ray diffraction provide insights into its three-dimensional arrangement, confirming the expected structural characteristics based on theoretical models .
JY-XHe-053 participates in several chemical reactions primarily related to its interaction with GABA_A receptors:
Technical parameters such as IC50 values (the concentration required to inhibit 50% of the target activity) are critical for understanding its efficacy .
The mechanism of action for JY-XHe-053 involves:
Studies indicate that while JY-XHe-053 activates these subtypes effectively, it does so with less impact on α1-containing receptors, which correlates with reduced side effects .
JY-XHe-053 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for potential therapeutic applications .
JY-XHe-053 holds promise in various scientific applications:
The ongoing research into JY-XHe-053 aims to clarify its therapeutic potential while minimizing risks associated with traditional anxiolytics .
JY-XHe-053 emerged from targeted medicinal chemistry efforts in the early 21st century aimed at developing subtype-selective GABAA receptor modulators. Synthesized through systematic molecular refinement of benzodiazepine scaffolds, this imidazobenzodiazepine derivative (ethyl 8-ethynyl-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate; C22H16FN3O2) was designed to retain anxiolytic efficacy while minimizing sedative and abuse-related effects associated with non-selective benzodiazepines [6]. Its discovery represented a paradigm shift in neuropharmacology, moving away from non-selective GABAA modulation toward receptor subtype specificity. The compound was strategically engineered with an acetylene moiety at the C8 position and a fluorophenyl group at C6 to enhance binding specificity for α2/α3 subunits over α1-containing receptors [2]. This structural innovation distinguished it from classical benzodiazepines like diazepam, which lack subunit selectivity. Pharmacological characterization revealed its distinct efficacy profile: relatively low positive allosteric modulation at α1-GABAA receptors but intermediate activity at α2-, α3-, and α5-containing subtypes [2] [8]. This binding profile positioned JY-XHe-053 as a critical research tool for investigating the behavioral correlates of specific GABAA receptor subtypes.
Table 1: Structural Evolution of GABAA Modulators
Compound | Key Structural Features | Subunit Selectivity Profile | Research Significance |
---|---|---|---|
Diazepam | Chlorinated 1,4-benzodiazepine | Non-selective (α1, α2, α3, α5) | First-generation anxiolytic |
Zolpidem | Imidazopyridine structure | Moderate α1-selectivity | Insomnia therapeutic |
JY-XHe-053 | C8-ethynyl, 2-fluorophenyl, imidazobenzodiazepine core | Low α1 efficacy; α2/α3 preference | Proof-of-concept for anxiolysis without sedation |
HZ-166 | 2'-pyridyl substitution | Reduced α1 efficacy | Metabolically stable analog |
The investigation of JY-XHe-053 is anchored in three interconnected theoretical frameworks that have reshaped GABAergic pharmacology:
The GABAA Receptor Subtype Theory provides the fundamental framework for understanding JY-XHe-053's mechanism. This theory posits that pentameric GABAA receptor complexes containing different α subunits (α1-6) mediate distinct behavioral effects when modulated by benzodiazepine-site ligands [2]. JY-XHe-053's binding specificity (Ki = 0.38 nM at α2, 0.76 nM at α3 versus 1.42 nM at α1) provides critical evidence supporting this theory [8]. Functional studies demonstrated its reduced efficacy at α1-containing receptors (approximately 30-50% of diazepam's maximal modulation) while retaining significant activity at α2/α3 subtypes [2]. This pharmacological profile offered the first experimental validation that anxiolytic effects could be separated from sedation through selective receptor targeting.
The Anxiolysis-Sedation Dissociation Framework emerged from behavioral studies comparing JY-XHe-053 to classical benzodiazepines. In rhesus monkey conflict procedures—a gold standard for predicting anxiolytic efficacy—JY-XHe-053 dose-dependently increased punished responding at low to intermediate doses (0.32-3.2 mg/kg), comparable to diazepam [2]. Crucially, unlike diazepam, it did not significantly decrease unpunished responding even at higher doses, indicating minimal sedative effects [2]. This dissociation provided compelling evidence that α1-mediated signaling primarily drives sedation, while α2/α3 modulation produces anxiolysis—a theoretical refinement with profound implications for future anxiolytic development.
The Conflict Procedure Predictive Validity Model established the experimental paradigm for evaluating JY-XHe-053's therapeutic potential. This model operationalizes anxiety through suppression of reward-seeking behavior by response-contingent punishment. JY-XHe-053's efficacy in this paradigm demonstrated significant correlation (r = 0.86, p < 0.01) with clinically effective anxiolytics, establishing its translational relevance [2]. The model further confirmed that anti-conflict effects in primates strongly predict therapeutic efficacy in humans, validating JY-XHe-053 as a research tool for mechanistic studies.
Table 2: Binding Affinity and Efficacy Profile of JY-XHe-053 Across GABAA Subtypes
Receptor Subtype | [³H]Flunitrazepam Displacement Ki (nM) | Relative Efficacy (% Diazepam Max) | Primary Behavioral Correlate |
---|---|---|---|
α1β2γ2 | 1.42 ± 0.31 | 32.5 ± 4.2 | Sedation, abuse liability |
α2β2γ2 | 0.38 ± 0.09 | 78.1 ± 5.6 | Anxiolysis |
α3β2γ2 | 0.76 ± 0.15 | 65.3 ± 4.8 | Anxiolysis, muscle relaxation |
α5β2γ2 | 2.21 ± 0.47 | 41.7 ± 3.9 | Memory effects |
Research on JY-XHe-053 operates at the intersection of positivist and interpretivist paradigms, leveraging both quantitative pharmacological data and qualitative behavioral interpretation. The neuropharmacological positivism paradigm dominates mechanistic studies, employing radioligand binding assays, electrophysiology, and quantitative behavioral analysis to establish dose-response relationships and receptor efficacy parameters [2] [8]. Within this framework, JY-XHe-053's effects are measured through strictly operationalized variables: GABAA receptor potentiation (EC50 values), conflict response rates (responses/minute), and intracranial self-stimulation thresholds (frequency Hz) [8]. This paradigm generates reproducible, generalizable data about compound-receptor interactions.
The comparative psychoactive effects paradigm provides critical context for interpreting JY-XHe-053's behavioral profile. This approach employs rigorous experimental designs comparing its effects against prototypical GABAA modulators like diazepam and zolpidem across standardized assays. In intracranial self-stimulation (ICSS) studies—a sensitive measure of abuse liability—JY-XHe-053 (3.2-32 mg/kg) produced only weak and inconsistent ICSS facilitation, starkly contrasting with the significant facilitation observed with zolpidem and diazepam [8]. This paradigm established that α1-receptor efficacy strongly predicts abuse-related GABAA modulator effects, while compounds like JY-XHe-053 with low α1 efficacy demonstrate reduced liability.
The translational neuropsychopharmacology paradigm integrates findings across species and experimental models to evaluate therapeutic potential. Primate conflict studies demonstrated JY-XHe-053's dose-dependent anti-anxiety effects without motor impairment, while rodent ICSS studies confirmed its minimal reward-enhancing properties [2] [8]. This cross-species convergence supports the theory that α2/α3-selective compounds represent a viable approach for safer anxiolytics. The paradigm further incorporates reductionist molecular techniques (point-mutated GABAA receptors) to isolate specific subunit contributions, providing mechanistic clarity to behavioral observations.
Table 3: Behavioral Pharmacology Profile Across Experimental Paradigms
Experimental Paradigm | Key Metrics | JY-XHe-053 Findings | Theoretical Implications |
---|---|---|---|
Primate Conflict Procedure | Suppressed response rate; Unsuppressed response rate | Increased punished responses (ED50 = 1.2 mg/kg); No significant effect on unpunished responding | Anxiolysis without sedation mediated by α2/α3 subunits |
Rodent ICSS | Brain stimulation reward thresholds; Response rates | Minimal threshold reduction (<10%); No significant rate suppression | Low abuse liability due to reduced α1 efficacy |
Rotarod/Motor Coordination | Latency to fall (seconds); Impaired/total ratio | No impairment at anxiolytic doses; Mild impairment only at 10× ED50 | Separation between anxiolytic and motor side effect doses |
Drug Discrimination | Generalization to diazepam; Response selectivity | Partial generalization (60%) at high doses; Distinct interoceptive cue | Unique subjective effects profile versus classical BZDs |
The evolution of JY-XHe-053 research exemplifies a broader paradigm shift in GABAA pharmacology—from non-selective modulation toward subunit-specific targeting. This shift reflects an epistemological transition from viewing GABAA receptors as monolithic targets to understanding them as heterogenous complexes with functionally distinct subpopulations [3] [10]. The emergent theoretical model positions compounds like JY-XHe-053 as critical tools for deconstructing the neurobiological basis of anxiety and refining anxiolytic development strategies. Future research will likely integrate computational chemistry paradigms to further optimize selectivity profiles based on insights gained from JY-XHe-053's structure-activity relationships.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7